molecular formula C11H13N3O2 B1482214 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092547-13-0

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No. B1482214
M. Wt: 219.24 g/mol
InChI Key: ZRJBHHKANNWMFF-UHFFFAOYSA-N
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Description

“6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole ring is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

The molecular formula of “6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is C10H13N3. The molecular weight is 175.23 g/mol.


Chemical Reactions Analysis

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound that can be synthesized through various chemical reactions involving cycloaddition and cyclization processes. These synthetic routes offer pathways to create derivatives with potential antimicrobial and antioxidant activities. The process typically involves the reaction of nitrile imines with enolic forms of ethyl acetoacetate to produce pyrazole carboxylates, which can then be further modified to achieve the desired chemical structure. Such compounds have been studied for their good antimicrobial and antioxidant activity, indicating their potential in scientific research for developing new therapeutic agents (Umesha, Rai, & Harish Nayaka, 2009).

Antimicrobial Activity

Research into similar compounds has demonstrated promising antimicrobial properties. For instance, derivatives synthesized through condensation reactions of imidazo[1,2-a]pyrazine-2-carboxylic acid with different amines have shown significant antimicrobial activity. The structural elucidation of these compounds, based on spectral data, supports their potential use in combating microbial infections (Jyothi & Madhavi, 2019).

Antioxidant Properties

The antioxidant capabilities of similar compounds are noteworthy. For example, the synthesis of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one has been explored for its antioxidant activity, utilizing DPPH radical scavenging and DNA protection assays. These studies highlight the potential of such compounds in scientific research focusing on the development of antioxidants (Umesha, Rai, & Harish Nayaka, 2009).

properties

IUPAC Name

6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-13-5-6-14-10(13)8(11(15)16)9(12-14)7-3-4-7/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJBHHKANNWMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 6
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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